(2,4-Dichloro-5-methoxyphenyl)boronic acid

Overview

Description

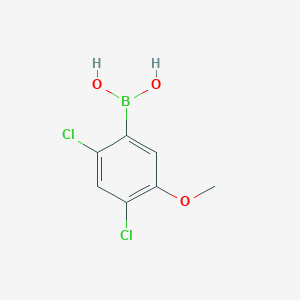

(2,4-Dichloro-5-methoxyphenyl)boronic acid is an organoboron compound featuring a phenyl ring substituted with chlorine atoms at positions 2 and 4, a methoxy group at position 5, and a boronic acid (-B(OH)₂) functional group. This structure combines electron-withdrawing (Cl) and electron-donating (OMe) substituents, which influence its electronic properties, acidity (pKa), and reactivity. Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions, molecular recognition, and medicinal chemistry due to their stability, low toxicity, and ability to form reversible bonds with diols .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Dichloro-5-methoxyphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron (B(_2)pin(_2)) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl(_2) in a solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar catalytic processes but optimized for larger batch sizes and cost efficiency. Continuous flow processes and the use of recyclable catalysts are often employed to enhance the sustainability and economic viability of the production.

Types of Reactions:

Suzuki-Miyaura Coupling: This is the most prominent reaction involving this compound. It reacts with aryl halides in the presence of a palladium catalyst and a base to form biaryl compounds.

Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents like hydrogen peroxide (H(_2)O(_2)) or sodium perborate.

Reduction: Although less common, the compound can undergo reduction reactions under specific conditions to modify the substituents on the phenyl ring.

Common Reagents and Conditions:

Palladium Catalysts: Pd(PPh(_3))(_4), Pd(dppf)Cl(_2)

Bases: Potassium carbonate (K(_2)CO(_3)), Sodium hydroxide (NaOH)

Solvents: Tetrahydrofuran (THF), Dimethyl sulfoxide (DMSO)

Major Products:

Biaryl Compounds: Formed via Suzuki-Miyaura coupling, these are crucial intermediates in pharmaceuticals and agrochemicals.

Phenols: Resulting from oxidation reactions, useful in various chemical syntheses.

Scientific Research Applications

Chemical Synthesis

1.1. Suzuki-Miyaura Coupling

One of the primary applications of (2,4-Dichloro-5-methoxyphenyl)boronic acid is as a reagent in the Suzuki-Miyaura coupling reaction. This reaction is essential for forming carbon-carbon bonds between boronic acids and organic halides or triflates. The process involves a palladium-catalyzed mechanism where the boronic acid reacts with an organic halide to form biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals .

Reaction Mechanism:

- Oxidative Addition: The boronic acid undergoes oxidative addition to palladium(0), forming a reactive intermediate.

- Transmetallation: The intermediate then reacts with the organic halide.

- Reductive Elimination: Finally, the product is formed while regenerating the palladium catalyst .

1.2. Synthesis of Complex Molecules

The unique substitution pattern of this compound allows for the synthesis of complex molecules with specific functionalities. This compound can be used to create diverse chemical libraries for drug discovery and development .

Biological Applications

2.1. Enzyme Inhibition Studies

Research indicates that this compound exhibits inhibitory effects on certain enzymes, particularly serine proteases. These interactions are crucial for understanding its potential therapeutic roles .

Interaction Techniques:

- Surface Plasmon Resonance (SPR): Used to study binding affinities with target proteins.

- Isothermal Titration Calorimetry (ITC): Quantifies interactions and thermodynamics of binding .

Toxicological Profile

This compound has been classified under several categories regarding its safety profile:

- Respiratory Tract Irritation: Classified as Category 3.

- Skin Corrosion/Irritation: Classified as Category 2.

- Serious Eye Damage/Eye Irritation: Classified as Category 2 .

Despite these classifications, it is noted that the compound does not produce significant adverse health effects under controlled exposure conditions.

Mechanism of Action

The primary mechanism by which (2,4-Dichloro-5-methoxyphenyl)boronic acid exerts its effects is through its participation in cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide. This is followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium-catalyzed cross-coupling reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include:

- (2,4-Dichloro-3-methoxyphenyl)boronic acid: Differs in methoxy position (3 vs. 5), altering resonance effects.

- (2,4-Dichloro-5-ethoxyphenyl)boronic acid : Ethoxy substitution introduces greater steric bulk, which may reduce reactivity in cross-coupling reactions compared to the methoxy analog .

- (5-Chloro-2-methoxyphenyl)boronic acid : Lacks the 4-chloro substituent, reducing electron-withdrawing effects and possibly lowering Lewis acidity .

Table 1: Structural Comparison

| Compound | Substituents | Key Effects |

|---|---|---|

| (2,4-Dichloro-5-methoxyphenyl)boronic acid | 2-Cl, 4-Cl, 5-OMe | Balanced electron-withdrawing (Cl) and donating (OMe) effects |

| (2,4-Dichloro-3-methoxyphenyl)boronic acid | 2-Cl, 4-Cl, 3-OMe | Reduced resonance donation from OMe, higher acidity |

| (5-Chloro-2-methoxyphenyl)boronic acid | 5-Cl, 2-OMe | Lower acidity due to fewer Cl substituents |

Acidity (pKa) Trends

The pKa of boronic acids is critical for diol binding and reactivity. Chlorine substituents lower pKa (increase acidity) via electron withdrawal, while methoxy groups at para positions donate electrons via resonance, raising pKa. For example:

- 4-MCPBA (4-Methylcarboxyphenylboronic acid) : pKa ~8.5, higher than physiological pH, limiting glucose binding .

- Fluoro-substituted analogs : Fluoro groups at meta/para positions show similar pKa values due to through-space stabilization effects .

The target compound’s dual Cl substituents likely result in a pKa lower than 4-MCPBA but higher than fully electron-deficient boronic acids. Experimental determination via titration (accounting for hydrolysis risks) is recommended .

Binding Affinity and Selectivity

Boronic acids bind diols (e.g., glucose) via ester formation. Substituents modulate affinity:

- Phenyl boronic acid: Superior diagnostic accuracy for β-lactamase detection compared to APBA (aminophenylboronic acid) .

- Diphenylborinic acids : Exhibit ~10× higher association constants than boronic acids for catechol due to steric and electronic factors .

The target compound’s Cl substituents may enhance binding to electron-rich diols (e.g., fructose) by increasing Lewis acidity, though steric hindrance from the methoxy group could reduce affinity compared to less-substituted analogs.

Physicochemical Properties

- Solubility: Methoxy groups improve aqueous solubility compared to nonpolar analogs, while Cl substituents may reduce it.

- Stability : Chlorine’s electron-withdrawing nature stabilizes the boronic acid form, reducing protodeboronation risk .

Table 2: Comparative Properties

| Property | This compound | (5-Chloro-2-methoxyphenyl)boronic acid | Phenylboronic acid |

|---|---|---|---|

| pKa (estimated) | ~7.5–8.5 | ~8.0–9.0 | 8.8 |

| Glucose Binding (Kd) | Moderate (inferred) | Low | Low |

| Antiproliferative IC₅₀ | Not tested | Not tested | >10 μM |

Biological Activity

(2,4-Dichloro-5-methoxyphenyl)boronic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

This compound has the molecular formula C8H8BCl2O3 and is characterized by the presence of a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. This property is crucial for its applications in drug design and development.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Boronic acids are known to inhibit proteasomal degradation pathways by binding to the active site of proteasome components, thus affecting protein turnover and cellular homeostasis.

- Modulation of Signaling Pathways : This compound may interact with various signaling pathways, particularly those involving kinases and phosphatases, which are critical in cancer biology and other diseases.

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties against various bacterial strains, indicating a potential role in treating infections.

Anticancer Properties

Recent research has highlighted the anticancer potential of this compound:

- Cell Proliferation Inhibition : Studies have shown that this compound exhibits significant inhibitory effects on cancer cell lines, particularly in breast cancer models. For instance, it was observed to reduce cell viability in MDA-MB-231 cells with an IC50 value in the low micromolar range .

- Mechanistic Insights : The compound's ability to induce apoptosis through the mitochondrial pathway has been noted, with increased caspase activity observed in treated cells . This suggests that this compound may trigger programmed cell death mechanisms that are often dysregulated in cancer.

Antimicrobial Activity

There is emerging evidence that this compound possesses antimicrobial properties:

- Activity Against Resistant Strains : Compounds similar to this compound have demonstrated activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium species . The minimum inhibitory concentrations (MICs) reported were in the range of 4–8 μg/mL for resistant strains .

Study 1: Anticancer Efficacy

In a controlled study involving MDA-MB-231 breast cancer cells, treatment with this compound resulted in:

| Treatment Concentration | Cell Viability (%) | IC50 (μM) |

|---|---|---|

| 0.1 | 85 | - |

| 1 | 60 | - |

| 10 | 30 | 5.0 |

| 50 | 10 | - |

The results indicated a dose-dependent decrease in cell viability, reinforcing the compound's potential as an anticancer agent .

Study 2: Antimicrobial Testing

A study evaluating the antimicrobial efficacy of this compound against various bacterial strains yielded the following results:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Mycobacterium abscessus | 4 |

| Mycobacterium smegmatis | 6 |

These findings suggest that the compound could be further developed as an antimicrobial agent against resistant pathogens .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (2,4-Dichloro-5-methoxyphenyl)boronic acid to minimize boroxine formation during purification?

- Methodological Answer : Boroxine formation (trimerization via dehydration) is a common challenge. To mitigate this:

- Use one-pot synthetic approaches with mild conditions to reduce intermediate purification steps .

- Select solvents like dipropyl ether or acetone , which enhance boronic acid solubility and reduce boroxine precipitation .

- Derivatize the boronic acid with diols (e.g., pinacol) to stabilize it as a cyclic ester, preventing trimerization during storage or analysis .

Q. What experimental strategies improve the detection of this compound in MALDI-MS analysis?

- Methodological Answer :

- Avoid direct analysis of free boronic acids due to dehydration/trimerization artifacts. Instead, convert the boronic acid to a boronic ester using diols (e.g., 2,3-butanediol) prior to MALDI-MS .

- For peptides or conjugates, employ ortho-amino methyl groups to complex with boron, preventing cyclization .

Q. How can equilibrium constants for boronic acid-diol interactions be experimentally determined?

- Methodological Answer :

- Use competitive fluorescence assays with Alizarin Red S (ARS). ARS forms a fluorescent boronate ester, and displacement by competing diols allows calculation of binding constants via the Benesi-Hildebrand method .

- Validate results under varying pH and ionic strength, as binding affinity is pH-dependent .

Advanced Research Questions

Q. How can contradictory reports on the selectivity of boronic acids for glycoproteins be resolved?

- Methodological Answer : Contradictions often arise from non-specific secondary interactions (e.g., hydrophobic or electrostatic). To address this:

- Modify buffer systems : For example, high salt concentrations can reduce non-specific binding, while low pH enhances boronate-diol affinity .

- Use dual-probe systems (e.g., combining boronic acid with sulfonate groups) to balance selectivity and specificity .

- Compare results across orthogonal techniques (e.g., SPR vs. fluorescence assays) to confirm binding mechanisms .

Q. What strategies enhance the oxidative stability of this compound esters in biological assays?

- Methodological Answer : Boronic esters hydrolyze or oxidize under physiological conditions. To improve stability:

- Select diols with low affinity for boronic acids (e.g., neopentyl glycol), which slow hydrolysis and oxidation rates .

- Incorporate electron-withdrawing groups on the aryl ring to reduce boron’s electrophilicity, delaying ROS-mediated oxidation .

- Pre-screen esters using hydrogen peroxide exposure and monitor conversion to phenol via <sup>1</sup>H NMR .

Q. How can computational methods guide the rational design of this compound derivatives for targeted protein inhibition?

- Methodological Answer :

- Perform docking studies to identify key interactions (e.g., boron coordination with catalytic serine in proteases) .

- Use bioisosteric replacement strategies: Replace phenolic -OH groups with boronic acids to mimic hydrogen-bonding patterns while improving metabolic stability .

- Validate predictions with molecular dynamics simulations to assess binding mode stability under physiological conditions .

Q. What factors explain variability in anticancer activity across boronic acid arylidene heterocycles?

- Methodological Answer : Variability often stems from:

- Steric effects : Bulky substituents (e.g., methoxy groups) may hinder target engagement. Test analogs with incremental structural modifications .

- Cellular uptake : Measure logP values to correlate lipophilicity with permeability. Use fluorescently tagged derivatives to track intracellular localization .

- Off-target effects : Profile activity against related enzymes (e.g., proteases vs. kinases) using panel assays .

Q. Data-Driven Design and Analysis

Q. How can researchers leverage existing datasets to select optimal boronic acid building blocks for drug discovery?

- Methodological Answer :

- Use tools like the Boronic Acid Navigator to filter compounds by frequency of use, molecular weight, and clogP .

- Cross-reference with PubChem bioactivity data to prioritize boronic acids with proven enzyme inhibition or cytotoxicity profiles .

- Apply QSAR models to predict binding affinity based on electronic (Hammett σ) and steric (Taft Es) parameters .

Q. What experimental conditions maximize the catalytic efficiency of boronic acids in formose reaction systems?

- Methodological Answer :

Properties

IUPAC Name |

(2,4-dichloro-5-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BCl2O3/c1-13-7-2-4(8(11)12)5(9)3-6(7)10/h2-3,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNRFSHDFAVUELD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1Cl)Cl)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BCl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40674562 | |

| Record name | (2,4-Dichloro-5-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

431942-67-5 | |

| Record name | (2,4-Dichloro-5-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.